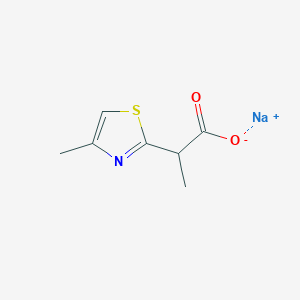
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
Übersicht
Beschreibung
“N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It has a molecular weight of 251.16 . This compound is intended for research use only.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride”, often involves the use of primary aliphatic or aromatic amines as a limiting reagent of the reaction . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
The molecular structure of “N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride” is represented by the formula C9H16Cl2N4 . Further detailed structural analysis would require more specific data or tools such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride” has a molecular weight of 251.16 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Processes
Key Intermediate in Antibiotic Preparation : N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is utilized as a key intermediate in the synthesis of certain antibiotics. A practical and efficient process for its preparation involves an asymmetric Michael addition and a stereoselective alkylation, demonstrating its significance in medicinal chemistry (Fleck et al., 2003).
Pyrrolidines Synthesis in [3+2] Cycloaddition : The chemical's structure is important in the synthesis of pyrrolidines through [3+2] cycloaddition. Pyrrolidines, due to their biological effects, find applications in medicine, industry (such as dyes and agrochemicals), and modern science (Żmigrodzka et al., 2022).
Synthesis of Substituted Pyrrolo[3,4-b]pyridine-4,5-diones : The compound contributes to the development of synthetic methods for substituted pyrrolo[3,4-b]pyridin-5-ones, indicating its role in facilitating chemical transformations and the production of derivatives with potential applications (Melekhina et al., 2019).
Pharmacological and Biological Studies
Characterization of Pyrazole Derivatives : Studies involving pyrazole derivatives related to N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride have been undertaken to understand their structure and potential biological activities. These derivatives have been studied for their antimicrobial and anticancer properties, highlighting the compound's relevance in drug discovery (Titi et al., 2020).
Influence on Biological Activities : The compound is part of a larger group of nitrogen-containing heterocyclic compounds used in pharmaceuticals and agrochemicals due to their biological activities. This underlines its importance in the development of new therapeutic agents (Higashio & Shoji, 2004).
Kinetic Studies in Chemical Reactions : Kinetic studies involving compounds similar to N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride have been conducted to understand their behavior in chemical reactions, which is critical for their use in various applications (Antelo et al., 1997).
Materials Science and Industrial Applications
Pyrrolidinones in Material Science : Derivatives of pyrrolidinones, closely related to the compound, are used in material science, particularly in the creation of electrically conducting polymers. This highlights the compound's significance in the field of advanced materials (Anderson & Liu, 2000).
Oxidation Reactions Catalyzed by Ruthenium Porphyrin : The compound's derivatives have been studied for their role in unique oxidation reactions catalyzed by ruthenium porphyrin. This research is significant for developing new catalytic processes in organic chemistry (Ito et al., 2005).
Aerobic Oxidation of Cyclic Amines to Lactams : The oxidative transformation of cyclic amines to lactams, an important chemical process, is efficiently catalyzed by derivatives of the compound. This application is crucial in the production of chemical feedstocks (Dairo et al., 2016).
Attractiveness to Mexican Fruit Flies : In agricultural research, amines similar to N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride have been tested for their attractiveness to Mexican fruit flies, indicating the compound's potential in pest control strategies (Robacker et al., 1997).
Safety and Hazards
The safety and hazards associated with “N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride” are not specified in the retrieved data . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound, particularly given that it is intended for research use only.
Eigenschaften
IUPAC Name |
N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOEDOWBYTWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)


![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)